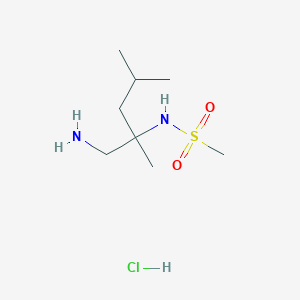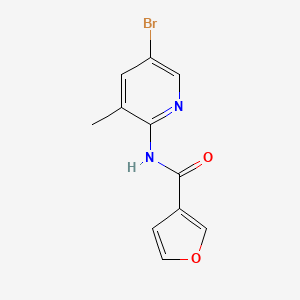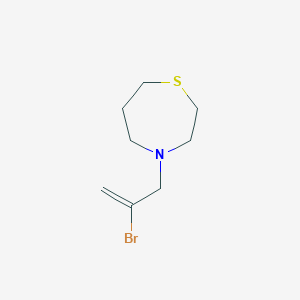
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide, also known as JZP-386, is a novel compound that has been developed for its potential use in treating sleep disorders. It belongs to the class of drugs known as orexin receptor antagonists, which work by blocking the action of the orexin neuropeptide in the brain.
Mecanismo De Acción
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide works by blocking the action of the orexin neuropeptide, which is involved in regulating wakefulness and sleep. By blocking the orexin receptors in the brain, N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide helps to promote wakefulness and reduce excessive daytime sleepiness.
Biochemical and Physiological Effects:
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in the body. These include increasing levels of the neurotransmitter dopamine in the brain, which is involved in regulating mood and motivation. The compound has also been shown to reduce levels of the stress hormone cortisol, which is involved in regulating the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its safety and efficacy. However, one limitation is that it is a relatively new compound, and there may be limited information available on its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide. One area of interest is its potential use in treating other sleep disorders, such as idiopathic hypersomnia and shift work sleep disorder. Another area of interest is its potential use in treating other conditions, such as depression and anxiety disorders, which are thought to be linked to disturbances in sleep and wakefulness. Additionally, further research is needed to better understand the long-term effects of N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide and its potential for abuse or addiction.
Métodos De Síntesis
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide is synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process has been described in detail in a patent application filed by Jazz Pharmaceuticals, the company that developed the compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has been studied extensively in preclinical and clinical trials for its potential use in treating sleep disorders such as narcolepsy and obstructive sleep apnea. The compound has shown promising results in improving wakefulness and reducing excessive daytime sleepiness in patients with these conditions.
Propiedades
IUPAC Name |
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-11-5-6-13-12-21(14-7-2-1-3-8-14)20-17(13)18(24)19-15-9-4-10-16(15)23/h1-3,7-8,12,15-16,22-23H,4-6,9-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKKYGHJQOZZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C2=NN(C=C2CCCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)
![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)
